Methyl benzo[d]oxazole-6-carboxylate
Overview
Description
“Methyl benzo[d]oxazole-6-carboxylate” is a chemical compound with the molecular formula C9H7NO3 . It is a member of the class of 1,3-benzoxazoles .
Molecular Structure Analysis
Oxazoles, including “this compound”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Oxazole derivatives have been synthesized and screened for various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Scientific Research Applications
1. Antitumor Activity
Methyl benzo[d]oxazole-6-carboxylate derivatives have been studied for their antitumor activity. Specifically, methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) and methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate (BK82) showed potential in inducing apoptotic cell death and arresting cancer cells in the G0/G1 phase. This suggests their potential as antitumor agents (Kuzu et al., 2022).
2. Photosensitive Units for Prodrugs
Coumarin fused oxazoles, including those related to this compound, have been investigated as photosensitive units for carboxylic acid groups in prodrugs. This has applications in drug delivery systems where controlled release of the active drug is required (Soares et al., 2017).
3. Synthesis of Hydroxy-Substituted Derivatives
Hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates, related to this compound, are synthesized as building blocks in drug discovery. These derivatives can be substituted at different positions, offering a pathway to explore diverse chemical structures for potential pharmaceutical applications (Durcik et al., 2020).
4. Inhibition of Blood Platelet Aggregation
Methyl 5-substituted oxazole-4-carboxylates, similar to this compound, have been synthesized and evaluated for their ability to inhibit blood platelet aggregation. Some of these compounds showed activity comparable to aspirin, indicating potential therapeutic applications in preventing thrombosis or treating cardiovascular diseases (Ozaki et al., 1983).
5. Anticonvulsant Agents
Derivatives of benzo[d]oxazole have been evaluated for their potential as anticonvulsant agents. Certain compounds in this category demonstrated significant anticonvulsant effects and lower toxicity compared to reference drugs, indicating their potential use in treating seizure disorders (Wei et al., 2009).
6. Synthesis of Oxazole Derivatives
Oxazole derivatives, including those related to this compound, have diverse applications in medicinal chemistry. A novel method for their synthesis has been developed, which is significant due to the high bioactivity of these derivatives (Xue et al., 2012).
Safety and Hazards
Future Directions
Oxazole derivatives, including “Methyl benzo[d]oxazole-6-carboxylate”, continue to draw the attention of researchers due to their wide spectrum of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .
Biochemical Analysis
Biochemical Properties
Methyl benzo[d]oxazole-6-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to alter the expression of genes involved in oxidative stress responses . This modulation can lead to changes in cellular metabolism, affecting the overall energy balance and function of the cell. Furthermore, the compound’s impact on cell signaling pathways can result in altered cellular responses to growth factors and other signaling molecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can lead to a decrease in the production of specific metabolites, thereby affecting cellular processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function and overall health of the animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites. Additionally, this compound can influence the levels of cofactors required for enzymatic reactions, thereby impacting overall metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of this compound within cells can affect its activity and function, as it may interact with different biomolecules depending on its distribution . For example, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the endoplasmic reticulum or other organelles, where it can affect protein folding and processing .
Properties
IUPAC Name |
methyl 1,3-benzoxazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZBJGJDALUIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615834 | |
Record name | Methyl 1,3-benzoxazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305711-40-3 | |
Record name | 6-Benzoxazolecarboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305711-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,3-benzoxazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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